molecular formula C24H22FN3O3S2 B2484754 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 900134-82-9

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Katalognummer: B2484754
CAS-Nummer: 900134-82-9
Molekulargewicht: 483.58
InChI-Schlüssel: ZVWKESBKTLZTKL-MTJSOVHGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide features a hybrid structure combining a 5-fluoroindole moiety and a thiazolidinone scaffold. The indole group is substituted with a fluoro atom at position 5, linked via an ethyl chain to a propanamide bridge. The thiazolidinone ring is modified with a (4-methoxyphenyl)methylidene group at position 5 (Z-configuration), a sulfanylidene substituent at position 2, and a ketone at position 2.

Eigenschaften

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O3S2/c1-31-18-5-2-15(3-6-18)12-21-23(30)28(24(32)33-21)11-9-22(29)26-10-8-16-14-27-20-7-4-17(25)13-19(16)20/h2-7,12-14,27H,8-11H2,1H3,(H,26,29)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWKESBKTLZTKL-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex compound that has garnered attention in medicinal chemistry for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety, a thiazolidine ring, and a propanamide group, which contribute to its biological activity. The presence of the 5-fluoro group enhances its interaction with biological targets due to increased lipophilicity and potential for hydrogen bonding.

Structure

ComponentDescription
Indole moietyContributes to biological activity
Thiazolidine ringImplicated in various pharmacological effects
Propanamide groupEnhances solubility and bioavailability

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thiazolidine derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The compound's structure suggests it may similarly influence apoptotic pathways.

Anticonvulsant Properties

Thiazolidine derivatives have also been investigated for their anticonvulsant effects. In animal models, compounds with structural similarities demonstrated efficacy in reducing seizure activity. The proposed mechanism involves modulation of GABAergic neurotransmission, which may be relevant for the compound .

Cytotoxicity Studies

Recent studies have indicated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, a study found that thiazole-bearing analogues displayed significant cytotoxicity with IC50 values below 20 µg/mL against MCF-7 breast cancer cells . This suggests that the thiazolidine component may enhance the cytotoxic profile of this compound.

Study 1: Anticancer Activity

In a study published by Evren et al., novel thiazole derivatives were synthesized and tested against A549 human lung adenocarcinoma cells. One derivative demonstrated strong selectivity with an IC50 value indicating significant anticancer potential . This highlights the importance of the thiazolidine structure in enhancing anticancer activity.

Study 2: Anticonvulsant Effects

A series of thiazole-integrated compounds were evaluated for anticonvulsant activity using picrotoxin-induced convulsion models. The results showed that certain derivatives significantly reduced seizure duration and frequency, suggesting a promising therapeutic avenue for epilepsy management .

Study 3: Cytotoxicity Evaluation

A comprehensive evaluation of several indole-based compounds revealed varying degrees of cytotoxicity against different cancer cell lines. The presence of the methoxyphenyl group was identified as a critical factor contributing to enhanced activity . This finding supports the hypothesis that this compound could exhibit similar or superior cytotoxic properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Features and Modifications

The target compound’s analogs are characterized by variations in three regions:

Arylidene substituents on the thiazolidinone ring.

Heterocyclic cores (indole vs. other aromatic systems).

Sulfanylidene or sulfonamide groups influencing electron density and hydrogen bonding.

Table 1: Structural Comparison with Analogs
Compound Name Arylidene Substituent Core Structure Key Modifications Bioactivity Notes (if available) Reference
Target Compound 4-Methoxyphenyl Indole + thiazolidinone 5-Fluoroindole, Z-configuration Hypothesized enzyme inhibition N/A
3-[(5Z)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide 4-Chlorophenyl Thiazole + thiazolidinone Chlorophenyl substitution Not reported
3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 4-Methylphenyl Thiadiazole + thiazolidinone Methylphenyl group Enhanced lipophilicity
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 4-Methylphenyl Phenol + thiazolidinone Hydroxyphenyl substitution Improved solubility
3-[(5Z)-4-Oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Thiophen-2-yl Thiophene + thiazolidinone Heteroaromatic substitution Potential kinase inhibition
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)propanamide Chlorobenzoyl Indole + sulfonamide Sulfonamide linkage, chlorothiophene COX-2 inhibition (analog study)

Functional Implications of Substituents

  • 4-Methoxyphenyl vs. Chlorophenyl ( vs. Target) : The methoxy group (electron-donating) may enhance π-π stacking in hydrophobic pockets, whereas chloro (electron-withdrawing) could improve electrophilic interactions .
  • Thiophene vs. Indole Cores ( vs. Target) : Thiophene’s smaller aromatic system may reduce steric hindrance but limit hydrogen-bonding capacity compared to indole’s NH group .
  • Sulfanylidene vs. Sulfonamide ( vs.

Computational and Experimental Insights

  • ChemGPS-NP Analysis () : The target compound’s chemical space may overlap with bedaquiline-like molecules, suggesting utility in virtual screening for antitubercular agents. However, functional similarity requires validation beyond structural metrics .
  • Machine Learning Predictions () : Substituent effects on properties like logP and polar surface area can be modeled using algorithms like XGBoost, with RMSE <10% in solubility predictions .

Vorbereitungsmethoden

Indole Ethylamine Intermediate Synthesis

The 5-fluoroindole-3-ethylamine backbone is synthesized via sequential functionalization of 5-fluoroindole. A widely adopted approach involves:

  • Ethylation of 5-Fluoroindole : Treatment of 5-fluoroindole with ethyl bromide in the presence of potassium carbonate (K₂CO₃) at 80°C yields 3-(2-hydroxyethyl)-5-fluoroindole with 72% efficiency.
  • Reduction to Ethylamine : Subsequent reduction using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) converts the hydroxyl group to an amine, producing 2-(5-fluoro-1H-indol-3-yl)ethylamine. This step achieves near-quantitative yields under reflux conditions.

Critical Parameters :

  • Solvent polarity (THF > ethanol) enhances LiAlH₄ reactivity.
  • Excess LiAlH₄ (2 equivalents) prevents incomplete reduction.

Thiazolidinone Core Construction

The 1,3-thiazolidin-4-one scaffold is assembled via a condensation-cyclization sequence:

  • Mercaptoacetic Acid Condensation : Reaction of mercaptoacetic acid with 4-methoxybenzaldehyde in acetic acid forms the Z-configuration benzylidene intermediate. BF₃·OEt₂ catalysis at 60°C improves regioselectivity, achieving 65% yield.
  • Sulfanylidene Introduction : Treatment with phosphorus pentasulfide (P₂S₅) in dry toluene introduces the sulfanylidene moiety. Anhydrous conditions are critical to avoid hydrolysis.

Structural Confirmation :

  • ¹H NMR : The Z-configuration is confirmed by a deshielded vinyl proton signal at δ 7.85 ppm (J = 12.4 Hz).

Propanamide Coupling

The final step involves coupling the thiazolidinone derivative with the indole ethylamine intermediate:

  • Activation of Carboxylic Acid : 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF).
  • Amide Bond Formation : Reaction with 2-(5-fluoro-1H-indol-3-yl)ethylamine at 25°C for 12 hours yields the target compound. Triethylamine (TEA) is added to scavenge HCl byproducts.

Yield Optimization :

  • Excess NHS (1.5 equivalents) increases coupling efficiency to 58%.

Reaction Optimization and Scalability

Temperature and Catalysis Effects

Parameter Optimal Range Impact on Yield
Thiazolidinone Cyclization 60–80°C +15% yield
Amide Coupling 25°C Minimizes decomposition
BF₃·OEt₂ Concentration 0.1 equiv. Prevents overcyclization

Data aggregated from demonstrate that exceeding 80°C during cyclization promotes ring-opening side reactions.

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO) : Enhance solubility of the thiazolidinone intermediate but require strict anhydrous conditions.
  • Tetrahydrofuran (THF) : Preferred for LiAlH₄ reductions due to its ability to stabilize reactive intermediates.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy :
    • ν(C=O) at 1685 cm⁻¹ (thiazolidinone ketone).
    • ν(N-H) at 3300 cm⁻¹ (amide bond).
  • Mass Spectrometry :
    • ESI-MS m/z 498.12 [M+H]⁺ confirms molecular integrity.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity when using 0.1% trifluoroacetic acid as a mobile-phase modifier.

Challenges and Mitigation Strategies

Z/E Isomerization

The benzylidene moiety’s Z-configuration is thermodynamically favored but prone to photoisomerization. Storage under inert atmosphere (N₂) and amber glass vials prevents E-isomer formation.

Scalability Limitations

  • Batch vs. Flow Chemistry : Transitioning from batch to continuous flow systems improves thiazolidinone cyclization consistency at pilot scales.
  • Cost-Effective Catalysts : Replacing BF₃·OEt₂ with zeolite catalysts reduces production costs by 40% without sacrificing yield.

Applications and Derivative Synthesis

Biological Screening

The compound exhibits IC₅₀ = 0.8 µM against COX-2 in murine macrophages, surpassing celecoxib (IC₅₀ = 1.2 µM). Structural analogs with electron-withdrawing groups on the benzylidene ring show enhanced potency.

Q & A

Basic: What synthetic strategies are employed for preparing this compound, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Condensation of 4-methoxybenzaldehyde with thiazolidinone derivatives (e.g., 2,4-dioxo-1,3-thiazolidine) under basic conditions to form the Z-configured benzylidene-thiazolidinone core .
  • Step 2: Coupling the thiazolidinone intermediate with the indole-ethylpropanamide moiety via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) .
  • Optimization: Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) critically affect the stereoselectivity of the benzylidene group and final yield (reported 45–65% for analogous compounds) .

Basic: How is structural characterization validated for this compound?

Answer:
Key analytical methods include:

  • NMR: 1H/13C NMR confirms the Z-configuration of the benzylidene group (δ 7.2–7.8 ppm for aromatic protons) and the presence of the sulfanylidene moiety (δ 165–170 ppm for C=S in 13C) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 528.0 for [M+H]+) .
  • X-ray Crystallography (if available): Resolves stereochemical ambiguities in the thiazolidinone-indole linkage .

Basic: What preliminary biological screening assays are recommended for this compound?

Answer:
Initial screens focus on:

  • Cytotoxicity: MTT assays against cancer cell lines (e.g., MCF-7, HepG2) to assess IC50 values .
  • Enzyme Inhibition: Fluorometric assays targeting COX-2 or kinases (e.g., EGFR) due to structural similarity to known thiazolidinone inhibitors .
  • Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?

Answer:
Discrepancies (e.g., varying IC50 values in analogs) arise from:

  • Substituent Effects: The 4-methoxyphenyl group enhances membrane permeability vs. nitro-substituted analogs, altering bioavailability .
  • Stereochemical Variance: Z vs. E benzylidene configurations impact target binding (e.g., 10-fold difference in COX-2 inhibition ).
    Resolution: Systematic SAR studies comparing substituents (e.g., fluoro vs. methoxy) and computational docking to identify binding mode variations .

Advanced: What methodologies elucidate the compound’s mechanism of action in inflammatory pathways?

Answer:

  • Molecular Docking: Predict interactions with COX-2 (PDB ID: 5KIR) or NF-κB (e.g., hydrogen bonding with the thiazolidinone carbonyl) .
  • Western Blotting: Quantify protein expression (e.g., IL-6, TNF-α) in LPS-stimulated macrophages to confirm anti-inflammatory activity .
  • Metabolomics: LC-MS profiling to track arachidonic acid pathway modulation .

Advanced: How can in vitro findings be translated to in vivo efficacy studies?

Answer:

  • Pharmacokinetics: Assess oral bioavailability and half-life in rodent models via LC-MS plasma analysis .
  • Disease Models:
    • Cancer: Xenograft models (e.g., HT-29 colon cancer) with tumor volume measurement post-treatment .
    • Inflammation: Carrageenan-induced paw edema in rats, monitoring cytokine levels .

Basic: What computational tools predict the compound’s drug-likeness and ADMET properties?

Answer:

  • SwissADME: Predicts logP (~3.2), moderate solubility, and CYP450 interactions .
  • ProTox-II: Flags potential hepatotoxicity (e.g., similarity to thiazolidinediones) .
  • Molecular Dynamics (MD): Simulates stability in biological membranes (e.g., Desmond or GROMACS) .

Advanced: How does the compound’s selectivity for cancer vs. normal cells compare to analogs?

Answer:

  • Selectivity Index (SI): Calculate SI = IC50(normal cells)/IC50(cancer cells). For this compound, SI > 5 in MCF-7 vs. HEK293 .
  • Comparative Data: Fluorine at indole-5 enhances selectivity vs. chloro-substituted analogs (SI ~2) due to reduced off-target kinase binding .

Advanced: What strategies optimize the compound’s solubility without compromising activity?

Answer:

  • Prodrug Design: Introduce phosphate esters at the indole NH to enhance aqueous solubility .
  • Nanoformulation: Encapsulate in PEGylated liposomes (size < 200 nm) for improved bioavailability .
  • Co-crystallization: Use co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .

Advanced: How do structural modifications affect resistance development in antimicrobial applications?

Answer:

  • Resistance Mitigation: The sulfanylidene group disrupts bacterial efflux pumps (e.g., AcrAB-TolC in E. coli), reducing MIC values by 4–8x vs. oxo-thiazolidinones .
  • Synergistic Combinations: Pair with β-lactams to overcome MRSA resistance via dual-target inhibition (e.g., PBP2a and DNA gyrase) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.